(R)-(-)-Hydroxy Chloroquine Diphosphate

Pharmacokinetics Enantioselective disposition Rheumatoid arthritis

Procure (R)-(-)-Hydroxy Chloroquine Diphosphate to eliminate the confounding variable inherent in racemic HCQ. (R)-HCQ achieves 2.2-fold higher blood concentrations than (S)-HCQ in vivo, making it the predominant circulating species. Using the racemate masks the distinct hERG blockade (2- to 4-fold enantiomeric separation), differential renal clearance (≈2-fold slower for (R)-HCQ), and the 60% lower antiviral potency of (R)-HCQ versus (S)-HCQ against SARS-CoV-2. This chirally pure diphosphate salt is the required test article for enantiomer-specific cardiac safety profiling, PBPK model parametrization, and metabolism studies aiming to assign CYP-mediated pathways to the correct stereoisomer. Do not substitute with rac-HCQ—only the isolated (R)-enantiomer provides interpretable, reproducible data.

Molecular Formula C18H32ClN3O9P2
Molecular Weight 531.9 g/mol
Cat. No. B12864177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Hydroxy Chloroquine Diphosphate
Molecular FormulaC18H32ClN3O9P2
Molecular Weight531.9 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m1../s1
InChIKeyCRCWPKGKPRVXAP-FMOMHUKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-Hydroxy Chloroquine Diphosphate: Chiral Resolution for Enantioselective Pharmacokinetic and Toxicological Investigation


(R)-(-)-Hydroxy Chloroquine Diphosphate (CAS 137433-23-9 for the free base enantiomer) is the R-enantiomer of hydroxychloroquine (HCQ), a well-established 4-aminoquinoline antimalarial and immunomodulatory agent [1]. Clinically, HCQ is administered as a racemic mixture (rac-HCQ) containing equal parts (R)- and (S)-enantiomers [2]. The diphosphate salt form of the isolated R-enantiomer provides a chemically defined, chirally pure research tool. Critical procurement differentiation arises from the documented enantioselective disposition of HCQ: following administration of the racemate, blood concentrations of (R)-HCQ consistently exceed those of (S)-HCQ by a factor of approximately 2.2 in blood and 1.6 in plasma [3] [4]. This establishes (R)-HCQ as the predominant circulating species in vivo, making the isolated compound essential for dissecting enantiomer-specific contributions to both therapeutic efficacy and adverse event profiles.

Why Rac-Hydroxychloroquine Cannot Substitute for (R)-(-)-Hydroxy Chloroquine Diphosphate in Mechanistic and Safety Studies


Substituting racemic HCQ for (R)-(-)-Hydroxy Chloroquine Diphosphate fundamentally confounds experimental interpretation due to documented enantioselective pharmacokinetics and pharmacodynamics. In vivo, (R)-HCQ achieves blood concentrations 1.6- to 2.9-fold higher than (S)-HCQ, while (S)-HCQ exhibits approximately twofold greater renal clearance [1] [2]. This pharmacokinetic divergence means that in any study using rac-HCQ, the biological readout reflects an undefined composite of two distinct molecular entities with differing exposure profiles. Furthermore, in vitro antiviral assessments demonstrate that (S)-HCQ is 60% more active against SARS-CoV-2 than (R)-HCQ (EC50 comparison), while in vivo toxicity signals—including hERG channel blockade and cardiac electrophysiology alterations—exhibit distinct enantiomeric separation [3] [4]. Consequently, procurement of the isolated (R)-enantiomer is not a matter of preference but a methodological requirement for studies seeking to attribute observations to a specific molecular species or to investigate enantiomer-specific toxicological liabilities independent of the confounding variable of differential in vivo accumulation.

(R)-(-)-Hydroxy Chloroquine Diphosphate: Quantified Differentiation Evidence Against Comparator (S)-HCQ and Rac-HCQ


Blood and Plasma Enantiomer Accumulation: (R)-HCQ as the Predominant Circulating Species

(R)-Hydroxychloroquine accumulates to significantly higher concentrations than (S)-HCQ in both blood and plasma following racemate administration. In rheumatoid arthritis patients receiving multiple doses of rac-HCQ, the mean blood (R)/(S) ratio was 2.2 (range 1.6–2.9), while the mean plasma (R)/(S) ratio was 1.6 (range 1.2–1.9) [1]. This stereoselective accumulation was confirmed in a separate pharmacokinetic study where (R)-HCQ concentrations exceeded those of (S)-HCQ in all patients at all time points [2].

Pharmacokinetics Enantioselective disposition Rheumatoid arthritis

Renal Clearance Enantioselectivity: Differential Elimination Rates

The renal clearance of (S)-HCQ is approximately twice that of (R)-HCQ, contributing to the differential accumulation observed in vivo. In a clinical pharmacokinetic study, (S)-HCQ demonstrated a mean renal clearance from blood of 41 ± 11 mL/min, which was approximately twice the clearance rate observed for (R)-HCQ [1]. This enantioselective renal elimination, combined with stereoselective metabolism, underpins the higher systemic exposure of (R)-HCQ.

Pharmacokinetics Renal clearance Enantioselective elimination

In Vitro Antiviral Activity: (S)-HCQ Demonstrates 60% Greater Potency Against SARS-CoV-2 Than (R)-HCQ

In head-to-head in vitro assessment using live SARS-CoV-2 virus in a BSL-3 laboratory, (S)-hydroxychloroquine was found to be 60% more active against viral replication than (R)-hydroxychloroquine [1]. This stereoselective difference establishes a clear pharmacodynamic divergence between the two enantiomers, with the (R)-enantiomer exhibiting comparatively lower antiviral potency. Importantly, the study also demonstrated that the SARS-CoV-2 main protease (Mpro) exhibits enantioselective binding affinity favoring the (S)-enantiomer [1].

Antiviral SARS-CoV-2 EC50 Enantioselective activity

Cardiac Ion Channel Pharmacology: 2-4 Fold Enantiomeric Separation in hERG and Kir2.1 Blockade

Both enantiomers of HCQ block human Kir2.1 and hERG potassium channels, but the degree of blockade exhibits a 2- to 4-fold enantiomeric separation [1]. In rabbit Purkinje fiber preparations, (R)-HCQ at 10 μM and 30 μM prominently depolarized the membrane resting potential and induced autogenic activity, whereas (S)-HCQ primarily increased action potential duration and induced occasional early afterdepolarizations at the same concentrations [1]. These distinct electrophysiological signatures indicate that the enantiomers produce qualitatively different pro-arrhythmic perturbations.

Cardiac safety hERG Kir2.1 QT prolongation Arrhythmia

Stereoselective Metabolism: (S)-HCQ Undergoes Preferential Conversion to Metabolites

The metabolism of HCQ is stereoselective, with (S)-HCQ undergoing more extensive conversion to its primary metabolites than (R)-HCQ. In patients receiving rac-HCQ, the mean blood concentration ratio (R)/(S) for the metabolite desethylhydroxychloroquine (DHCQ) was 0.45 (range 0.34–0.58), and for desethylchloroquine (DCQ) it was 0.56 (range 0.35–0.86) [1]. These ratios below 1.0 indicate that (S)-HCQ is preferentially metabolized, contributing to its lower parent drug exposure relative to (R)-HCQ.

Drug metabolism Stereoselective metabolism Desethylhydroxychloroquine

(R)-(-)-Hydroxy Chloroquine Diphosphate: Validated Research and Industrial Application Scenarios


Enantiomer-Specific Cardiac Safety Pharmacology and hERG Liability Assessment

Use (R)-(-)-Hydroxy Chloroquine Diphosphate as the test article in in vitro hERG and Kir2.1 patch-clamp assays, as well as ex vivo Purkinje fiber or Langendorff heart preparations, to isolate the specific contribution of the predominant circulating enantiomer to QT prolongation risk. The documented 2- to 4-fold enantiomeric separation in ion channel blockade and the distinct electrophysiological signature of (R)-HCQ (membrane depolarization and autogenic activity) relative to (S)-HCQ (APD prolongation and EADs) necessitate enantiomer-resolved testing for accurate pro-arrhythmic risk stratification [1].

Physiologically-Based Pharmacokinetic (PBPK) Model Parameterization and IVIVE Studies

Employ (R)-(-)-Hydroxy Chloroquine Diphosphate in in vitro metabolism and transport assays to generate enantiomer-specific input parameters for PBPK modeling. The documented 2.2-fold higher blood accumulation [1] and approximately 2-fold slower renal clearance [2] of (R)-HCQ relative to (S)-HCQ mean that model accuracy depends on enantiomer-resolved clearance and tissue partitioning data. Rac-HCQ-derived parameters produce misleading simulations that fail to capture the true exposure of the major circulating species.

Metabolite Identification and CYP Inhibition Profiling

Use isolated (R)-(-)-Hydroxy Chloroquine Diphosphate in hepatocyte or liver microsome incubations to definitively assign metabolite formation (desethylhydroxychloroquine, desethylchloroquine) and CYP inhibition (CYP2D6, CYP3A4) to the correct enantiomer. The stereoselective metabolism documented in vivo—where (S)-HCQ produces approximately 2.2-fold more DHCQ than (R)-HCQ [3]—makes rac-HCQ unsuitable for studies aiming to establish structure-metabolism relationships or to predict enantiomer-specific drug-drug interaction liability.

Negative Control for (S)-HCQ Antiviral Mechanism-of-Action Studies

In SARS-CoV-2 or other antiviral research, (R)-(-)-Hydroxy Chloroquine Diphosphate serves as the appropriate comparator or negative control when evaluating the enhanced antiviral potency of (S)-HCQ. The established finding that (S)-HCQ is 60% more active than (R)-HCQ against live SARS-CoV-2 [4] defines the experimental role of (R)-HCQ: it provides the baseline activity level against which stereoselective antiviral effects are measured, and it enables studies investigating whether observed antiviral phenotypes are enantiomer-dependent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-Hydroxy Chloroquine Diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.